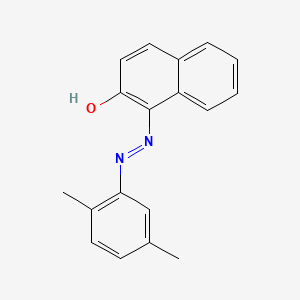
Denatonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Denatonium, commonly available as this compound benzoate or this compound saccharide, is known as the most bitter chemical compound. It was discovered in 1958 during research on local anesthetics by T. & H. Smith of Edinburgh, Scotland . This compound is used as an aversive agent to prevent accidental ingestion of harmful substances. It is added to products like denatured alcohol, antifreeze, and household cleaners to make them extremely unpalatable .
Scientific Research Applications
Denatonium has a wide range of applications in scientific research:
Chemistry: Used as a bittering agent in various chemical formulations to prevent accidental ingestion.
Preparation Methods
Denatonium is a quaternary ammonium cation. It can be synthesized by the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent . To obtain this compound benzoate, the formed this compound chloride undergoes an anion exchange reaction with sodium benzoate . This process can be optimized according to green chemistry principles to ensure sustainability .
Chemical Reactions Analysis
Denatonium undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: this compound can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Ion Exchange: The conversion of this compound chloride to this compound benzoate involves an ion exchange reaction with sodium benzoate.
Mechanism of Action
Denatonium exerts its effects by activating bitter taste receptors on various cell types. This activation increases intracellular calcium levels via a G-protein-coupled receptor cascade involving phospholipase C and inositol trisphosphate signaling . In airway epithelial cells, this compound induces apoptosis by damaging mitochondria, leading to the release of cytochrome c and other apoptotic factors .
Comparison with Similar Compounds
Denatonium is unique due to its extreme bitterness. Similar compounds include:
This compound Saccharide: Another form of this compound with similar bitterness thresholds.
Lidocaine: The precursor to this compound, used as a local anesthetic.
Quaternary Ammonium Salts: A class of compounds to which this compound belongs, known for their diverse applications in disinfection and as surfactants.
This compound stands out due to its unparalleled bitterness, making it highly effective as an aversive agent.
Properties
CAS No. |
47324-98-1 |
|---|---|
Molecular Formula |
C21H29N2O+ |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium |
InChI |
InChI=1S/C21H28N2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4/h7-14H,5-6,15-16H2,1-4H3/p+1 |
InChI Key |
ZFQMTVNLDNXRNQ-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
| 47324-98-1 | |
Synonyms |
Bitrex denatonium denatonium benzoate denatonium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


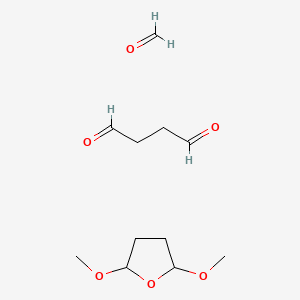
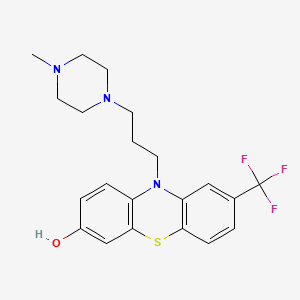
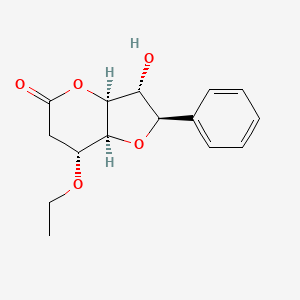
![6-(1-Hydroxyethyl)-4-methyl-3-[5-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1199953.png)
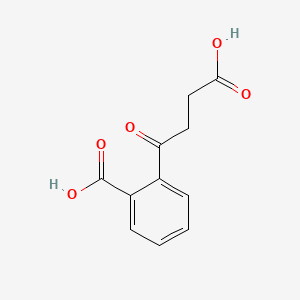
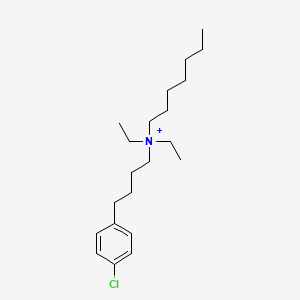
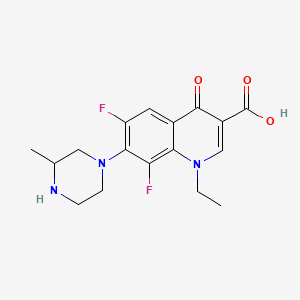
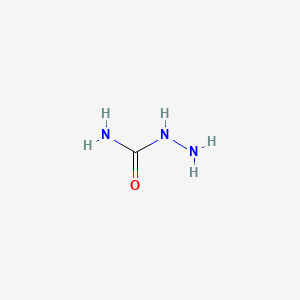
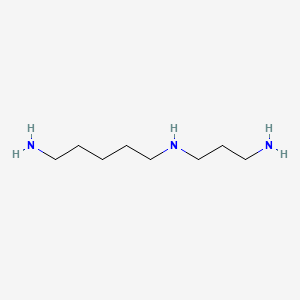
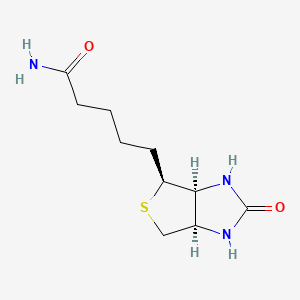
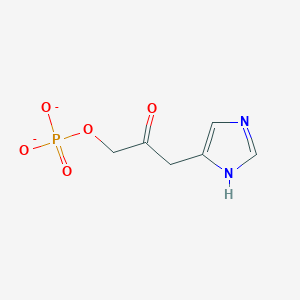

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)
